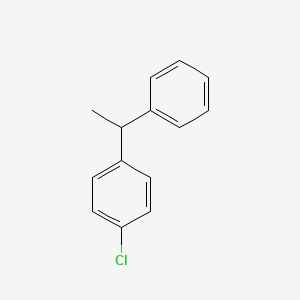
2-Methyl-6-phenylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-phenylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylpyridin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This method allows for the efficient production of the desired compound in a single step.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-6-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Methyl-6-phenylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methyl-6-phenylpyridine: Similar in structure but lacks the amine group.
2-Methyl-3-phenylpyridine: Differently substituted, affecting its chemical properties and reactivity.
6-Phenylpyridin-3-amine: Lacks the methyl group, leading to different steric and electronic effects.
Uniqueness
2-Methyl-6-phenylpyridin-3-amine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The combination of the methyl and phenyl groups at specific positions on the pyridine ring imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-methyl-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-11(13)7-8-12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
InChI 键 |
HQOGYMUPUNEIKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)





![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)

